![molecular formula C4H5N5O B1444743 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole CAS No. 1000686-15-6](/img/structure/B1444743.png)
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole
Overview
Description
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole (AMMO) is a novel synthetic compound that has been studied extensively in recent years for its potential applications in a wide range of scientific research fields. This compound is a derivative of oxadiazole, a five-membered heterocyclic ring system, and is characterized by the presence of an azido group on the nitrogen atom. AMMO has been found to possess a number of unique properties that make it an attractive candidate for use in various scientific research applications.
Scientific Research Applications
Synthesis of Various Heterocycles
The azido group in 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole is instrumental in the synthesis of various heterocycles. This compound can participate in intermolecular or intramolecular reactions under thermal, catalyzed, or non-catalyzed conditions to prepare basic five- or six-membered heterocyclic systems and their fused analogs .
Catalysts in Chemoselectivity
This compound can be used to explore the utility of catalysts in chemoselectivity, favoring C−H and C-N bonds. The azido group’s reactivity can be harnessed to study the effects of different catalysts on the formation of these bonds .
One-Pot Domino Reactions
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole can be a key reactant in one-pot domino reactions. These reactions are valuable for synthesizing complex molecules efficiently and can be used to create a variety of heterocyclic structures .
Nucleophilic Addition Reactions
The compound can undergo nucleophilic addition reactions, such as Aza-Michael addition. This type of reaction is crucial for constructing nitrogen-containing compounds, which are important in pharmaceuticals and agrochemicals .
Cycloaddition Reactions
Cycloaddition reactions, such as [3+2] cycloaddition, are another application. These reactions are fundamental in organic synthesis for constructing ring systems, and 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole can serve as a precursor for such transformations .
Synthesis of Triazole Derivatives
This compound is used in the synthesis of 1,4-disubstituted 1,2,3-triazoles. These triazoles have potential applications as corrosion inhibitors in steel, showcasing the compound’s role in materials science.
Photoreactions and Azidation
The azido group in 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole suggests that it could undergo photoreactions or serve as a reagent for azidation of various organic substrates. This opens up possibilities in the field of photochemistry and the development of new synthetic methodologies.
Molecular Structure Analysis
X-ray crystallography can be employed to determine the molecular structure of compounds like 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole. Understanding its molecular structure is crucial for its application in designing new molecules with desired properties.
properties
IUPAC Name |
2-(azidomethyl)-5-methyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O/c1-3-7-8-4(10-3)2-6-9-5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPQPZBCPCGWFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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